![molecular formula C15H25N3 B1392649 {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 1044528-82-6](/img/structure/B1392649.png)
{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
Overview
Description
{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a chemical compound with the molecular formula C15H25N3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine, has been a subject of recent research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chemical Reactions Analysis
While specific chemical reactions involving{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine are not explicitly mentioned in the literature, piperazine derivatives have been studied for their wide range of biological and pharmaceutical activity .
Scientific Research Applications
Synthesis and Chemical Properties
1,3,4-Oxadiazole N-Mannich Bases were synthesized using a primary aromatic amine or 1-substituted piperazine, leading to derivatives with potential antimicrobial and anti-proliferative activities against various cancer cell lines, indicating a broad spectrum of biological properties for this class of compounds (Al-Wahaibi et al., 2021).
Crystal Structure and Molecular Interactions
Cinnarizinium 3,5-dinitrosalicylate is noted for its crystallographic properties, with the diazacyclohexane ring adopting a chair conformation and intricate hydrogen bonding patterns, demonstrating the potential for complex molecular interactions (Dayananda et al., 2012).
Antimicrobial Activity
Several synthesized compounds, including 1,2,4-Triazole Derivatives , displayed promising antimicrobial properties, indicating their potential use in treating infections caused by various microorganisms (Bektaş et al., 2007).
Biochemical Applications
The synthesis of 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, characterized by various analytical techniques, hinting at its potential in biochemical applications (Grijalvo et al., 2015).
Ligand Synthesis and Applications
The synthesis of flexible ligands such as bis(pyrazol‐1‐yl)alkane and related compounds demonstrates the versatility of this chemical framework for potential use in various applications, including catalysis or material science (Potapov et al., 2007).
Anticancer and Antiasthmatic Activity
Xanthene Derivatives were synthesized and exhibited significant vasodilatory activity, indicating potential as anti-asthmatic agents. These compounds were also assessed for their anti-proliferative activity against various cancer cell lines, highlighting their potential in the treatment of asthma and cancer (Bhatia et al., 2016).
properties
IUPAC Name |
3-[4-(3,5-dimethylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-10-14(2)12-15(11-13)18-8-6-17(7-9-18)5-3-4-16/h10-12H,3-9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQUFXCHLCTJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



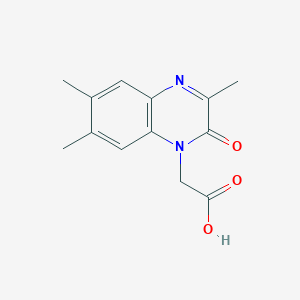
![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)
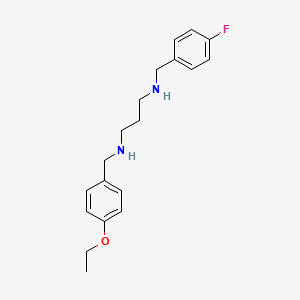
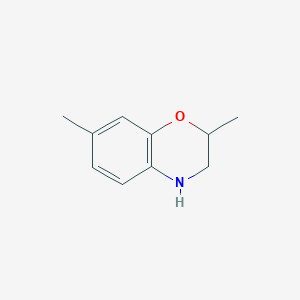
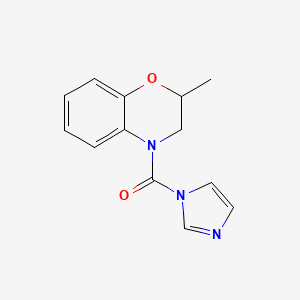
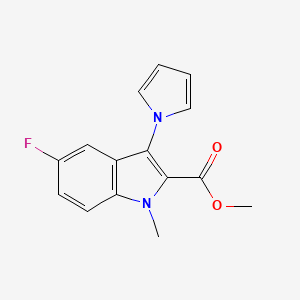
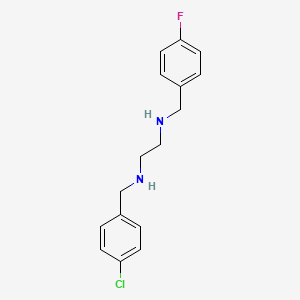
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
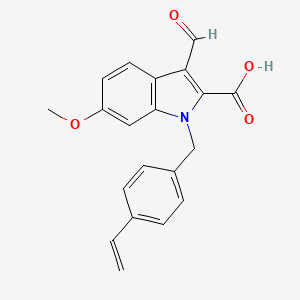
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)